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Experimental Protocol for CSAF Derivation

The following table outlines the core methodology based on the 2024 study that successfully derived a CSAF
for fenarimol using a PBTK modelling-facilitated reverse dosimetry (PBTK-RD) approach [1].

Protocol

Description
Component

Core Approach Physiologically Based Toxicokinetic (PBTK) modelling with reverse dosimetry [1].

Model A "minimal-PBTK" model was built to predict the kinetic profile of fenarimol in rats
Construction and humans [1].

Model The model's predictions were verified by comparing them with observed
Verification pharmacokinetic data from rats [1].

Reverse Reported in vitro developmental toxicity data was converted into predicted in vivo
Dosimetry dose-response data in rats and humans [1].

CSAF Derivation The model was used to derive a CSAF for interspecies (rat-to-human) toxicokinetic
variability [1].
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Protocol L
Description
Component
Population Monte Carlo simulations were performed to predict population variability in human
Variability plasma concentration and to derive a CSAF for intersubject toxicokinetic

differences [1].

Key Findings and Quantitative Data

The application of the above protocol yielded the following quantitative results, which form the basis for the

CSAF derivation [1]:

Parameter Value / Finding Context and Significance

Predicted 36.46 mg/kg Assay equivalent dose from in vitro

Rat Oral data using reverse dosimetry.

Dose

Reported In 22.8 mg/kg The predicted dose was found to

Vivo BMD10 be comparable to this literature-
reported value, helping to validate
the model.

CSAF & The derived CSAF values for interspecies and Suggests that the standard default

Default intersubject variability were found to be factors used in risk assessment are

Factors adequately protective when compared to their sufficiently conservative for

respective default uncertainty factors. fenarimol.

PBTK-RD Workflow for CSAF Derivation

The diagram below illustrates the key stages of this approach, from model development to the final risk

assessment application.
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Summary for Researchers

This analysis demonstrates a modern, data-driven framework for deriving chemical-specific adjustment

factors.

e The Approach: The PBTK-RD methodology effectively bridges in vitro bioactivity and in vivo
relevance, providing a powerful alternative to relying solely on default uncertainty factors.
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e The Outcome for Fenarimol: For fenarimol, the derived CSAFs validated the protectiveness of
default factors. However, the primary value of this protocol is its ability to refine risk assessment with
chemical-specific data, potentially leading to more accurate safety standards.

¢ Key Strength: The integration of Monte Carlo simulations is a critical step, as it quantitatively
accounts for human population variability in toxicokinetics, moving beyond a simple "one-size-fits-all"
default factor.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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